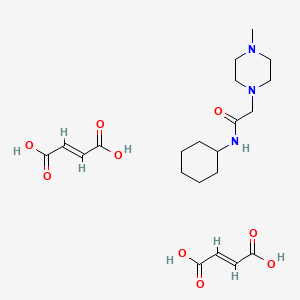
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is a chemical compound with a molecular formula of C13H25N3O. This compound is known for its unique structure, which includes a cyclohexyl group, a piperazinyl group, and an acetamide group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate typically involves the reaction of cyclohexylamine with 4-methylpiperazine in the presence of acetic anhydride. The reaction is carried out under controlled conditions, usually at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures before being released for use.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide hydrochloride
- N-Cyclohexyl-2-(4-methyl-1-piperazinyl)ethanamine
Uniqueness
N-Cyclohexyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research applications.
Properties
CAS No. |
118989-75-6 |
|---|---|
Molecular Formula |
C21H33N3O9 |
Molecular Weight |
471.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-cyclohexyl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C13H25N3O.2C4H4O4/c1-15-7-9-16(10-8-15)11-13(17)14-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h12H,2-11H2,1H3,(H,14,17);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
LJKABSIBMFMLOI-LVEZLNDCSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2CCCCC2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



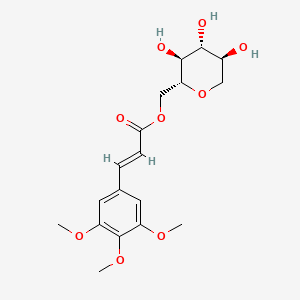
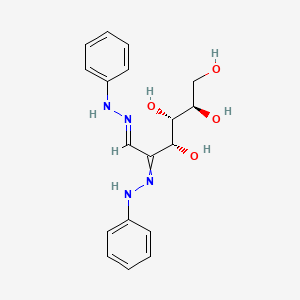
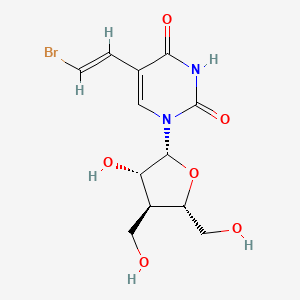
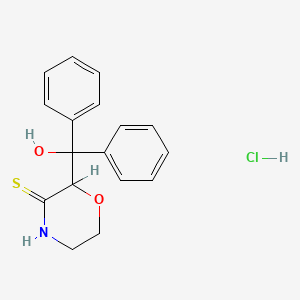

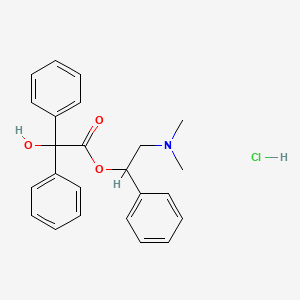

![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-48-[(decylamino)methyl]-N-[3-(dimethylamino)propyl]-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12765677.png)
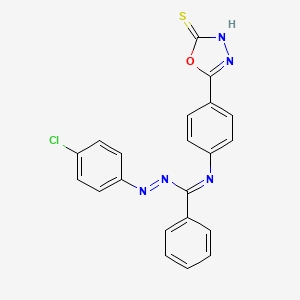
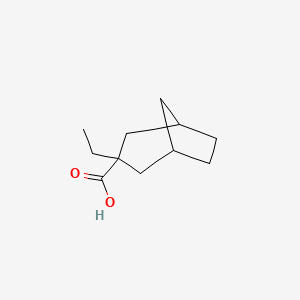
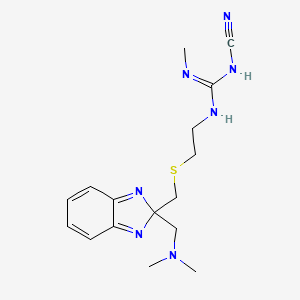
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)

